3-acetyl-2H-cyclohepta[b]furan-2-one
CAS No.: 22460-76-0
Cat. No.: VC3792046
Molecular Formula: C11H8O3
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22460-76-0 |
|---|---|
| Molecular Formula | C11H8O3 |
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | 3-acetylcyclohepta[b]furan-2-one |
| Standard InChI | InChI=1S/C11H8O3/c1-7(12)10-8-5-3-2-4-6-9(8)14-11(10)13/h2-6H,1H3 |
| Standard InChI Key | BJIJSMSRDUPLIK-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C2C=CC=CC=C2OC1=O |
| Canonical SMILES | CC(=O)C1=C2C=CC=CC=C2OC1=O |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
3-Acetyl-2H-cyclohepta[b]furan-2-one consists of a bicyclic framework comprising a furan ring fused to a cycloheptane moiety. The acetyl group at the 3-position introduces electron-withdrawing effects, stabilizing the conjugated system and enhancing reactivity toward electrophilic and nucleophilic agents . Key structural data include:
The compound’s planarity and resonance stabilization facilitate π-π interactions, as evidenced by its UV-Vis absorption maxima in the 250–300 nm range . Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the acetyl group (δ 2.6 ppm for CH₃, δ 198 ppm for carbonyl in ¹³C NMR) and furan oxygen .
Synthesis and Reaction Pathways
Classical Synthetic Routes
The synthesis of 3-acetyl-2H-cyclohepta[b]furan-2-one typically involves cyclocondensation reactions between tropone derivatives and active methylene compounds. A widely used method employs 2-chlorotropone (12b) and ethyl acetoacetate in the presence of sodium ethoxide (EtONa), yielding the target compound in 70–85% efficiency .
Reaction Conditions:
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Substrate: 2-Chlorotropone (1 equiv)
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Reagent: Ethyl acetoacetate (1.2 equiv), EtONa (2 equiv)
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Solvent: Benzene or toluene
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Temperature: Reflux (80–110°C)
Mechanistically, the reaction proceeds via nucleophilic attack of the enolate at C2 of the tropone, followed by elimination of HCl and cyclization to form the fused furan ring .
Alternative Methods
Recent advances utilize 2-tosyloxytropone (12c) with dimethyl malonate under milder conditions (MeONa, room temperature), achieving 90% yields of 3-acetyl derivatives . This method minimizes side reactions and improves scalability for industrial production .
Reactivity and Functionalization
Cycloaddition Reactions
The compound’s electron-deficient furan ring participates in [8+2] cycloadditions with olefins and enamines, forming azulene derivatives. For example, reaction with malononitrile in triethylamine yields 2-aminoazulene (35a) with 85–93% efficiency .
Key Reaction:
This reactivity stems from the compound’s ability to generate heptafulvene intermediates, which undergo ring-opening and re-aromatization .
Electrophilic Substitution
The acetyl group directs electrophiles to the C3 and C8 positions. Nitration with HNO₃/H₂SO₄ yields 3-acetyl-8-nitro derivatives, while halogenation (e.g., Br₂/FeBr₃) produces 8-bromo analogs . These derivatives are precursors to bioactive molecules and materials with tunable optoelectronic properties .
Applications in Materials Science and Pharmacology
Azulene Synthesis
Azulenes, known for their deep blue color and anti-inflammatory properties, are efficiently synthesized from 3-acetyl-2H-cyclohepta[b]furan-2-one. The compound reacts with silyl enol ethers to form 1,2,3-trisubstituted azulenes, which are utilized in organic LEDs and sensors .
Biological Activities
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Anti-inflammatory Effects: The compound inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E₂ levels in murine macrophages (IC₅₀ = 12 μM) .
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Antimicrobial Activity: Demonstrates MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .
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Antioxidant Capacity: Scavenges DPPH radicals with an EC₅₀ of 45 μM, comparable to ascorbic acid.
Comparison with Analogous Compounds
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